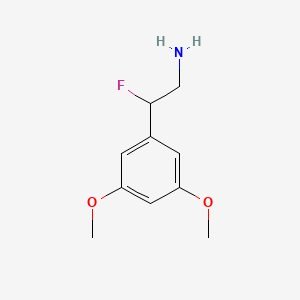
2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
Übersicht
Beschreibung
2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C10H14FNO2 and its molecular weight is 199.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds like this often target specific proteins or enzymes in the body. For example, Futibatinib, a kinase inhibitor, targets the Fibroblast Growth Factor receptor (FGFR), which plays a key role in cell proliferation, differentiation, migration, and survival .
Mode of Action
These compounds typically interact with their targets by binding to them, which can inhibit or enhance the target’s function. Futibatinib, for instance, binds to the FGFR kinase domain, blocking FGFR phosphorylation and downstream signaling pathways .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. For example, Futibatinib blocks pathways such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT .
Result of Action
The result of the compound’s action depends on its target and mode of action. In the case of Futibatinib, it decreases cell viability in cancer cell lines with FGFR alterations .
Biologische Aktivität
2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is a compound of interest primarily due to its structural similarities to known psychoactive substances and its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound can be categorized as a phenethylamine derivative, characterized by the presence of a fluorine atom and two methoxy groups on the phenyl ring. The general structure can be represented as follows:
The biological activity of this compound is primarily mediated through interactions with serotonin receptors, particularly the 5-HT_2A receptor. This receptor is known for its role in modulating mood, cognition, and perception. The presence of methoxy groups enhances the lipophilicity and receptor affinity of the compound, potentially increasing its psychoactive effects.
In Vitro Studies
Recent studies have focused on the compound's efficacy in activating serotonin receptors. For instance, a study utilizing luminescent readouts to monitor β-arrestin 2 recruitment to the 5-HT_2A receptor showed promising results:
| Compound | EC50 (nM) | Efficacy (%) |
|---|---|---|
| 24H-NBF | 158 | 106 |
| 25H-NBF | 448 | 107 |
| 26H-NBF | 397 | 96.1 |
These findings indicate that structural modifications significantly influence the pharmacological profile of phenethylamine derivatives .
Case Studies
A notable case study involving intoxication from related compounds (e.g., 25B-NBF) highlighted the potential risks associated with new psychoactive substances. The study reported severe adverse effects linked to high doses, emphasizing the need for careful assessment of compounds with similar structures .
Metabolism and Pharmacokinetics
The metabolism of this compound has been explored in various contexts. Initial findings suggest that cytochrome P450 enzymes play a crucial role in its metabolic pathways. The compound undergoes hydroxylation and O-demethylation, leading to multiple metabolites that may exhibit different biological activities .
Safety and Toxicology
Toxicological assessments remain limited; however, related compounds have shown significant toxicity at elevated doses. Monitoring for adverse effects in clinical settings is crucial given the psychoactive potential of these substances .
Eigenschaften
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFLJNWNXUSHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CN)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















